molecular formula C22H20N2O3 B2547482 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 85459-87-6

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2547482
CAS No.: 85459-87-6
M. Wt: 360.413
InChI Key: CFSDQEZRYQLOOS-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative characterized by a fused bicyclic framework (tetrahydrochromene core) with a 5-phenylfuran-2-yl substituent at position 4, a nitrile group at position 3, and a dimethyl-substituted cyclohexane ring. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-22(2)10-15(25)20-18(11-22)27-21(24)14(12-23)19(20)17-9-8-16(26-17)13-6-4-3-5-7-13/h3-9,19H,10-11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSDQEZRYQLOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot synthesis involving the reaction of 1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione , and malononitrile or ethyl 2-cyanoacetate in the presence of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at temperatures ranging from 60-65°C in ethanol for 60-90 minutes .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines .

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Production of corresponding amines or alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is studied for its potential biological activities. It has shown promise in anti-inflammatory and antioxidant assays.

Medicine

In the medical field, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to act as a precursor in the synthesis of various active compounds makes it valuable in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is still under investigation. it is believed to involve interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Structural Variations

Chromene derivatives with diverse substituents at position 4 have been synthesized and studied. Key structural analogs include:

Compound Name Substituent at Position 4 Key Features
Target Compound 5-Phenylfuran-2-yl Electron-rich furan ring; planar aromatic system with extended conjugation.
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Phenyl Simple aryl group; lacks heteroatoms.
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl Methoxy groups enhance hydrophilicity and hydrogen-bonding potential.
2-Amino-4-(thiophen-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Thiophen-2-yl Sulfur-containing heterocycle; increased polarizability.
2-Amino-4-(1-naphthyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 1-Naphthyl Bulky polycyclic aromatic substituent; steric hindrance effects.

Key Structural Insights :

  • The 5-phenylfuran-2-yl group in the target compound introduces a conjugated system that may enhance π-π stacking interactions in biological targets compared to phenyl or thiophenyl analogs .
  • Substituents like methoxy or thiophene alter electronic density and solubility, impacting bioavailability .

Key Findings :

  • Ultrasound methods improve yields and reduce reaction times compared to conventional heating .
Physicochemical Properties
Property Target Compound (Furan Derivative) 4-Phenyl Analog 4-Thiophenyl Analog
Melting Point Not reported 207–208°C 232–234°C
Solubility Likely low (nonpolar substituent) Low in water Moderate in DMSO
IR Stretches (cm⁻¹) 2250 (CN), 1702 (C=O) 2250 (CN), 1705 (C=O)
1H NMR (Key Signals) δ 1.04 (CH3), 4.18 (CH) δ 1.05 (CH3), 4.15 (CH)

Key Observations :

  • The 5-phenylfuran substituent may reduce solubility compared to polar groups (e.g., methoxy) but improve membrane permeability .
  • Spectral data (e.g., nitrile stretch at ~2250 cm⁻¹) remain consistent across analogs, confirming core structural integrity .

Key Insights :

  • The furan ring may enhance binding to enzymes like tyrosinase via π-π interactions, though specific data are lacking for the target compound .
  • Bulky substituents (e.g., naphthyl) often reduce activity due to steric clashes, while electron-withdrawing groups (e.g., Cl) improve potency .

Biological Activity

The compound 2-amino-7,7-dimethyl-5-oxo-4-(5-phenylfuran-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC22H20N2O3
Molecular Weight366.41 g/mol
CAS Number353466-95-2
Density1.4 ± 0.1 g/cm³
Boiling Point624.1 ± 55.0 °C at 760 mmHg
LogP3.90

Anticancer Properties

Research has shown that This compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC-3 (prostate cancer)
    • A549 (lung cancer)
    • HepG-2 (liver cancer)
  • IC50 Values :
    • MCF-7: IC50 = 3.2 µg/mL
    • HCT-116: IC50 = 4.0 µg/mL
    • PC-3: IC50 = 2.4 µg/mL
    • A549: IC50 = 3.0 µg/mL
    • HepG-2: IC50 = 5.0 µg/mL

These results indicate that the compound has a strong selective cytotoxicity towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)-2, both critical in tumor growth and angiogenesis.
    KinaseIC50 Value (µM)
    EGFR0.216 ± 1.1
    VEGFR-20.259 ± 1.5

This inhibition is comparable to Sorafenib, a well-known anticancer drug .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against five human cancer cell lines and two normal cell lines using the MTT assay method . The findings revealed:

  • Selective Cytotoxicity : The compound showed significant growth inhibition in cancer cell lines while exhibiting minimal toxicity towards normal cells.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the active sites of EGFR and VEGFR-2 . The binding affinities suggest strong interactions that correlate with its inhibitory effects observed in biological assays.

Q & A

Basic: What established synthetic routes are used for this compound?

Methodological Answer:
The compound is typically synthesized via a one-pot multi-component reaction involving dimedone, malonitrile, and substituted aldehydes (e.g., 5-phenylfuran-2-carbaldehyde). Potassium tert-butoxide in a THF/methanol solvent system at room temperature is a common catalyst. Key steps include:

Cyclocondensation : Formation of the chromene core through Knoevenagel and Michael addition reactions.

Crystallization : Purification via slow evaporation in ethanol or methanol to obtain single crystals for structural validation.

Example Reaction Conditions (Table 1):

ComponentRoleMolar RatioSolventCatalystYield*
DimedoneCyclic diketone1.0THF/MeOHK tert-butoxide~70–85%
MalonitrileNitrile donor1.0
5-Phenylfuran-2-carbaldehydeAldehyde component1.0
*Yields estimated from analogous protocols in .

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